6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. The specific structure of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one allows for interactions with various biological targets, making it a subject of interest in drug design and development.
6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one belongs to the broader class of thienopyrimidine derivatives. These compounds are characterized by their fused thieno and pyrimidine rings, which contribute to their unique chemical properties. The compound can be synthesized through various methods, often involving multi-step synthetic routes that incorporate different reagents and conditions to achieve the desired structure.
The synthesis of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
The synthesis can be performed using various techniques including microwave-assisted synthesis, which enhances reaction rates and yields. The use of solvents such as dimethyl sulfoxide or dioxane is common in these reactions to facilitate solubility and reactivity.
The molecular formula for 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is . The compound features:
The compound exhibits a melting point around 294 °C, indicating its stability under thermal conditions. Nuclear magnetic resonance (NMR) spectroscopy provides insights into its hydrogen and carbon environments, confirming its structure through characteristic chemical shifts.
6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yields and minimize side products. Techniques such as chromatography are employed for purification after synthesis.
The biological activity of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is primarily attributed to its ability to inhibit certain enzymes or receptors involved in disease processes. For example:
In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative activities against various cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.
The compound is typically presented as a yellow solid with good solubility in organic solvents like dimethyl sulfoxide and ethyl acetate.
It is stable under normal laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further functionalization in medicinal chemistry applications.
6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one has potential applications in:
Thienopyrimidines represent a privileged scaffold in drug discovery due to their structural bioisosterism with purine nucleobases (adenine and guanine), enabling mimicry of ATP in kinase interactions. Among the three isomeric forms—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—the 3,2-d isomer has garnered significant interest for its balanced physicochemical properties and synthetic tractability. Early research focused on thieno[3,2-d]pyrimidine as a kinase inhibitor scaffold, with seminal work identifying its potential against cyclin-dependent kinases (CDKs) and receptor tyrosine kinases [8] [9]. By the 2010s, derivatives like the FGFR1 inhibitor N-phenylthieno[2,3-d]pyrimidin-4-amine (IC~50~ = 4.3 µM) emerged from virtual screening campaigns, validating the core for targeted oncology applications [5]. Subsequent optimization yielded nanomolar-range inhibitors, exemplified by clinical candidates such as CDK7 inhibitors (e.g., compound 20, IC~50~ < 10 nM) and ATR kinase inhibitors (e.g., compound 34, IC~50~ = 1.5 nM), highlighting the scaffold’s versatility in overcoming pharmacokinetic limitations of earlier chemotypes [8] [9].
Table 1: Evolution of Thieno[3,2-d]pyrimidine Derivatives in Drug Discovery
Time Period | Key Developments | Significance |
---|---|---|
2000-2010 | Identification as kinase inhibitor scaffold (e.g., FGFR1, VEGFR) | Validated target engagement via ATP-binding site mimicry |
2010-2020 | Optimization to nanomolar inhibitors (e.g., CDK7/ATR inhibitors) | Improved selectivity and oral bioavailability vs. early analogs |
2020-Present | Clinical evaluation (e.g., CDK7 inhibitor 20; ATR inhibitor 34) | Demonstrated efficacy in xenograft models and selectivity over kinase panels |
The introduction of a phenyl group at the C6 position of thieno[3,2-d]pyrimidin-4(3H)-one (Mol. Wt. 228.27, Formula C~12~H~8~N~2~OS) [2] critically modulates bioactivity through steric and electronic effects. Structurally, the 6-phenyl group enhances hydrophobic contact with kinase hinge regions, as evidenced by crystallographic studies of FGFR1 inhibitors. For example, analogs bearing meta-hydroxyphenyl at C6 exhibited 100-fold higher FGFR1 inhibition (IC~50~ = 12 nM) vs. unsubstituted derivatives due to hydrogen bonding with Ala564 [5]. Similarly, in CDK7 inhibitors, electron-withdrawing substituents (e.g., 3-CF~3~) improved cellular potency by enhancing π-stacking with Phe91 in the ATP-binding pocket [8]. The conformational rigidity imparted by the 6-phenyl ring also reduces entropic penalties upon binding, contributing to low-nanomolar affinity for targets like ATR kinase [9]. Structure-activity relationship (SAR) studies consistently reveal that ortho-substitutions diminish activity due to steric clash, while para-substitutions maintain planar geometry optimal for intercalation into hydrophobic clefts [1] [4].
Table 2: Impact of C6-Phenyl Substituents on Biological Activity
Substitution Pattern | Target Kinase | Biological Activity (IC~50~) | Key Interactions |
---|---|---|---|
Unsubstituted phenyl | FGFR1 | 4.3 µM | Baseline hydrophobic contacts |
m-OH-phenyl | FGFR1 | 12 nM | H-bond with Ala564; enhanced residence time |
p-CH~3~-phenyl | CDK7 | 28 nM | Improved cell permeability vs. polar substituents |
m-CF~3~-phenyl | ATR | 1.5 nM | π-π stacking with Phe72; reduced off-target activity |
The dual targeting potential of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivatives stems from their ability to disrupt conserved ATP-binding domains in both eukaryotic and prokaryotic proteins. In oncology, these compounds exploit synthetic lethality in DNA damage response (DDR)-deficient cancers (e.g., ATM-mutated tumors). ATR inhibitors like compound 34 (IC~50~ = 1.5 nM) selectively kill DDR-deficient cells by abrogating G2/M checkpoint arrest, forcing mitotic catastrophe [9]. Concurrently, scaffold flexibility allows branching to antimicrobial targets: derivatives with C2-thioether chains inhibit Mycobacterium tuberculosis DNA primase DnaG (IC~50~ = 0.39 µg/mL) by blocking primer synthesis, while maintaining low cytotoxicity [6] [7]. The 6-phenyl group enhances penetration through bacterial membranes, addressing bioavailability challenges seen in earlier analogs (e.g., ester hydrolysis in JSF-2000) [6]. Kinase profiling confirms selectivity for pathogenic targets; for instance, 6-aryl-thienopyrimidines inhibit Plasmodium PI4K but spare human PI3Ks, underpinning their therapeutic window [4] [7].
Table 3: Primary Therapeutic Pathways Targeted by 6-Phenylthienopyrimidines
Pathway | **Molecular Target | Compound Example | Biological Outcome |
---|---|---|---|
DNA damage response | ATR kinase | 34 | Synthetic lethality in ATM-deficient cancers |
Cell cycle regulation | CDK7 | 20 | Transcriptional arrest in TNBC cells (MDA-MB-453) |
Angiogenesis signaling | FGFR1/VEGFR2 | Sc-357195 | Dual inhibition; suppression of metastasis |
Bacterial replication | DNA primase DnaG | CD117 | Blocked initiation of DNA synthesis in M. tuberculosis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9